molecular formula C11H20O2 B1432373 3-Cyclohexyl-3-methylbutanoic acid CAS No. 4094-63-7

3-Cyclohexyl-3-methylbutanoic acid

Cat. No.: B1432373
CAS No.: 4094-63-7
M. Wt: 184.27 g/mol
InChI Key: JCXGQIWLPQIURF-UHFFFAOYSA-N
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Description

3-Cyclohexyl-3-methylbutanoic acid is an organic compound with the molecular formula C11H20O2 It is a carboxylic acid featuring a cyclohexyl group and a methyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-3-methylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of cyclohexylmethyl ketone with an appropriate alkyl halide, followed by oxidation to introduce the carboxylic acid functionality. Another method involves the Grignard reaction, where cyclohexylmagnesium bromide reacts with methyl butanoate, followed by acidic workup to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes or catalytic hydrogenation techniques. The choice of method depends on factors such as cost, efficiency, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexyl-3-methylbutanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alcohols in the presence of acid catalysts for esterification; amines for amidation reactions.

Major Products:

    Oxidation: Cyclohexylmethyl ketone or cyclohexylmethyl aldehyde.

    Reduction: 3-Cyclohexyl-3-methylbutanol.

    Substitution: Esters such as 3-Cyclohexyl-3-methylbutanoate, amides, and anhydrides.

Scientific Research Applications

3-Cyclohexyl-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-3-methylbutanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The cyclohexyl and methyl groups contribute to the compound’s hydrophobic interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

    3-Methylbutanoic acid: Shares a similar butanoic acid backbone but lacks the cyclohexyl group.

    Cyclohexylacetic acid: Contains a cyclohexyl group but differs in the position of the carboxylic acid group.

    Cyclohexylpropanoic acid: Similar structure with a different alkyl chain length.

Uniqueness: 3-Cyclohexyl-3-methylbutanoic acid is unique due to the presence of both a cyclohexyl group and a methyl group on the butanoic acid backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

3-cyclohexyl-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-11(2,8-10(12)13)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXGQIWLPQIURF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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